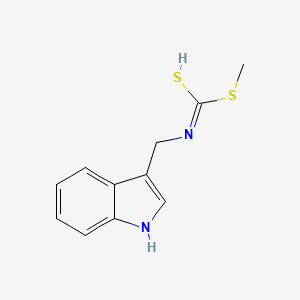
N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid
説明
The compound identified as “N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid” is a chemical entity with various applications in scientific research and industry
特性
IUPAC Name |
N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2S2/c1-15-11(14)13-7-8-6-12-10-5-3-2-4-9(8)10/h2-6,12H,7H2,1H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYKQWFZDEDFELK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC(=NCC1=CNC2=CC=CC=C21)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC(=NCC1=CNC2=CC=CC=C21)S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
The preparation of N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid involves specific synthetic routes and reaction conditions. One method includes the use of a liquid resin and a hardening compound that reacts with the resin to form a solid polymer matrix . This method is particularly useful for treating stone materials. Industrial production methods may vary, but they typically involve similar processes to ensure the compound’s stability and effectiveness.
化学反応の分析
N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid undergoes various types of chemical reactions, including combination, decomposition, single-replacement, double-replacement, and combustion reactions . Common reagents and conditions used in these reactions include the use of catalysts, heat, and specific solvents. The major products formed from these reactions depend on the specific type of reaction and the conditions under which it is carried out.
科学的研究の応用
N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid has a wide range of scientific research applications. It is used in the development of antibodies, such as the PIK3AP1 Polyclonal Antibody . This compound is also utilized in the creation of fluorescent aptasensors, which are widely used in biological applications to diagnose and prevent diseases by detecting cancer cells, viruses, and various biomarkers . Additionally, this compound is involved in the preparation of cytotoxins and conjugates for medical research .
作用機序
The mechanism of action of N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor or activator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and the conditions under which the compound is used .
類似化合物との比較
N-(1H-indol-3-ylmethyl)-1-methylsulfanylmethanimidothioic acid can be compared with other similar compounds to highlight its uniqueness. Similar compounds may include those with similar structural features or functional groups. For instance, compounds with similar 2-D or 3-D neighboring sets in the PubChem database can provide insights into the structural and functional similarities and differences
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


